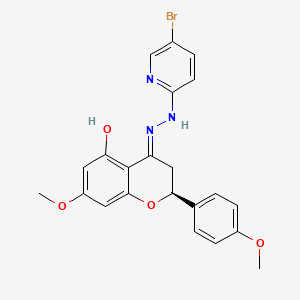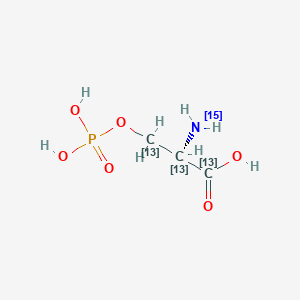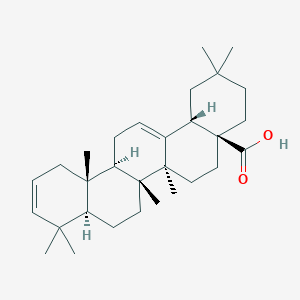![molecular formula C21H23N7 B12406843 2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that features an indole moiety, a phenylethyl group, and a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where nucleophiles can replace one or more of the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s indole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
Industry
In the materials science industry, the compound’s triazine ring can be utilized in the synthesis of polymers and resins. Its unique properties can enhance the performance of materials used in coatings, adhesives, and other applications.
作用机制
The mechanism of action of 2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
相似化合物的比较
Similar Compounds
2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine: Features an indole moiety, a phenylethyl group, and a triazine ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety and a phenylpropyl group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an indole moiety and a naphthyl group.
Uniqueness
This compound is unique due to the presence of both an indole moiety and a triazine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H23N7 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H23N7/c22-19-26-20(23-12-10-15-6-2-1-3-7-15)28-21(27-19)24-13-11-16-14-25-18-9-5-4-8-17(16)18/h1-9,14,25H,10-13H2,(H4,22,23,24,26,27,28) |
InChI 键 |
KRIZRFJOHQENOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)NCCC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


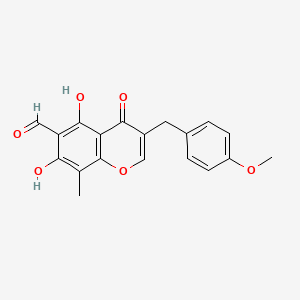

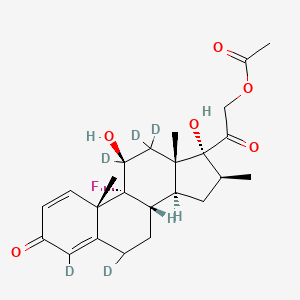
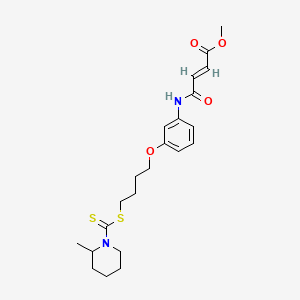
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
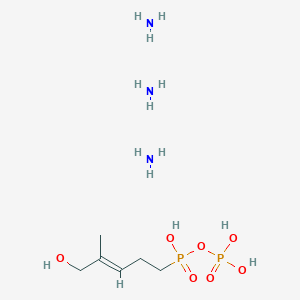


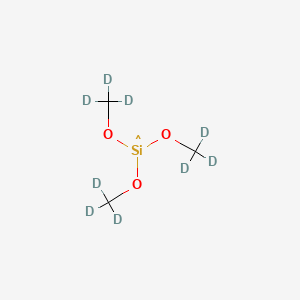
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
